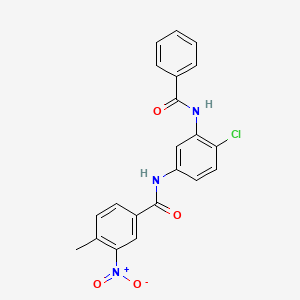
5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione is a heterocyclic compound that features both indole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione typically involves the condensation of 2-oxoindoline-3-carboxylic acid with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole and thiazolidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Imidazolinone Derivatives: These compounds share structural similarities and exhibit a range of biological activities, including antibacterial and anticancer properties.
Isatin Derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione is unique due to its dual indole-thiazolidine structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H10N2O3S |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one |
InChI |
InChI=1S/C17H10N2O3S/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H |
InChI Key |
JWESUYCBYCYMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694298.png)

![Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)

![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)
